8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione
Description
8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione is a complex organic compound with a molecular formula of C20H22N6O2 This compound features a purine core substituted with a pyrazole ring and a methylphenyl group, making it a unique structure in the realm of organic chemistry
Properties
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-12-6-8-15(9-7-12)11-25-18(27)16-17(24(5)20(25)28)21-19(23(16)4)26-14(3)10-13(2)22-26/h6-10H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEIJGAOXLYYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C(N3C)N4C(=CC(=N4)C)C)N(C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of pyrazoles with bromomethyl compounds using t-BuOK/THF as the base and solvent . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyrazole ring and the methylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or activator in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and purine moieties. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-methyl-7-(2-phenoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- (2’,4’-difluoro-4-hydroxy-[1,1’-biphenyl]-3-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
Uniqueness
8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-[(4-methylphenyl)methyl]purine-2,6-dione stands out due to its unique combination of a purine core with a pyrazole ring and a methylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
